N-(2-Iodophenyl)acrylamide
Overview
Description
N-(2-Iodophenyl)acrylamide: is an organic compound with the molecular formula C₉H₈INO It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Iodophenyl)acrylamide typically begins with 2-iodoaniline and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone at low temperatures (0°C) to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-Iodophenyl)acrylamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the acrylamide moiety.
Polymerization: The acrylamide group can undergo polymerization reactions, forming polymers with various applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl acrylamides can be formed.
Oxidation Products: Oxidation can lead to the formation of iodophenyl acrylamide derivatives with higher oxidation states.
Polymerization Products:
Scientific Research Applications
Chemistry:
Radiopaque Polymers: N-(2-Iodophenyl)acrylamide is used in the synthesis of radiopaque polymers, which are valuable in medical imaging applications.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Drug Delivery Systems: Due to its biocompatibility, this compound is explored for use in drug delivery systems.
Diagnostic Imaging: The iodine atom provides radiopacity, making it useful in diagnostic imaging techniques such as X-rays.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Electrophilic Addition: The acrylamide moiety can undergo electrophilic addition reactions, interacting with various nucleophiles.
Protein Binding: The compound can form covalent bonds with proteins, potentially altering their function and activity
Comparison with Similar Compounds
N-Phenylacrylamide: Lacks the iodine atom, resulting in different chemical properties and applications.
N-(4-Iodophenyl)acrylamide: Similar structure but with the iodine atom in the para position, leading to different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
N-(2-iodophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONRGJHWHNBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616106 | |
Record name | N-(2-Iodophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192190-12-8 | |
Record name | N-(2-Iodophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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